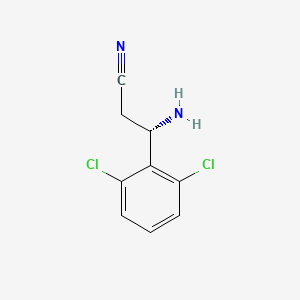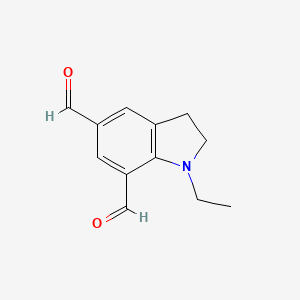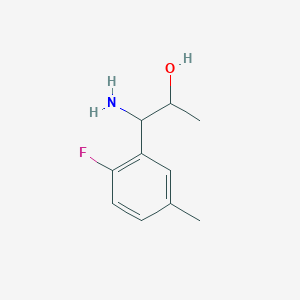
2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoropyrrolidine moiety and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Difluoropyrrolidine Moiety: This step involves the introduction of fluorine atoms into a pyrrolidine ring. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Construction of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone. Common reagents include phosphorus pentasulfide (P2S5) and α-bromoacetophenone.
Coupling of the Two Moieties: The final step involves coupling the difluoropyrrolidine and thiazole moieties through a carboxylation reaction. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The thiazole ring can participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: Shares the difluoropyrrolidine moiety but lacks the thiazole ring.
4-Methylthiazole-5-carboxylic acid: Contains the thiazole ring but lacks the difluoropyrrolidine moiety.
2-(3,3-Difluoropyrrolidin-1-YL)-pyrimidine: Similar structure with a pyrimidine ring instead of a thiazole ring.
Uniqueness
2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid is unique due to the combination of the difluoropyrrolidine and thiazole moieties. This combination imparts distinct chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C9H10F2N2O2S |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10F2N2O2S/c1-5-6(7(14)15)16-8(12-5)13-3-2-9(10,11)4-13/h2-4H2,1H3,(H,14,15) |
InChI Key |
XCIIXFZFNHAOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2CCC(C2)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13042189.png)

